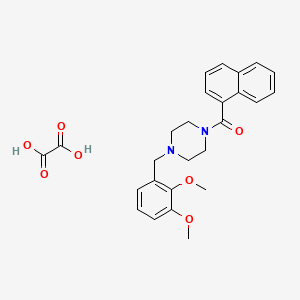

![molecular formula C17H14N2O2 B5558620 1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone belongs to the class of 1,3,4-oxadiazole derivatives, a group known for a wide range of biological and chemical properties. These compounds have been extensively studied for their potential in various applications due to their structural versatility and functional group modifiability (Adimule et al., 2014).

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acyl hydrazides using various dehydration agents. A novel derivative synthesis pathway has been demonstrated through the reaction of 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with aldehydes, followed by acetylation to yield the final derivatives. These compounds exhibit promising biological activities, including cytotoxic effects against human carcinoma cell lines (Adimule et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the title compound, features a 1,3,4-oxadiazole ring that interacts with various substituents affecting the compound's overall properties and activity. Structural analyses using techniques like NMR, LCMS, and elemental analysis provide insights into their complex configurations (Adimule et al., 2014).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including acetylation and Schiff base formation, leading to a wide array of novel compounds with significant biological activities. The reactivity of these compounds is influenced by the substituents on the oxadiazole ring and the biphenyl moiety, which can be tailored for specific chemical or biological functions (Adimule et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has been associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-11(20)13-5-3-6-14(9-13)15-7-4-8-16(10-15)17-19-18-12(2)21-17/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICZINLRAPTSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3'-(5-Methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

![6-methoxy-3-methyl-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B5558577.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)